Z-Met-Gly-Oet
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Overview
Description
Z-Met-Gly-Oet: , also known as N-CBZ-Met-Gly ethyl ester, is a synthetic dipeptide compound. It consists of a methionine residue linked to a glycine residue, with a benzyloxycarbonyl (CBZ) protective group attached to the methionine and an ethyl ester group attached to the glycine. This compound is primarily used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Met-Gly-Oet typically involves the following steps:
Protection of Methionine: Methionine is first protected with a benzyloxycarbonyl (CBZ) group to form N-CBZ-methionine.
Coupling with Glycine: The protected methionine is then coupled with glycine ethyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of methionine and glycine ethyl ester are protected and coupled using automated peptide synthesizers.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Z-Met-Gly-Oet undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Substitution: The CBZ protective group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Deprotection: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) with hydrogen gas is used to remove the CBZ group.
Major Products
Hydrolysis: Glycine and N-CBZ-methionine.
Oxidation: Sulfoxides or sulfones of this compound.
Deprotection: Methionine-glycine ethyl ester.
Scientific Research Applications
Z-Met-Gly-Oet has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: It serves as a model compound for studying peptide bond formation and hydrolysis.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Enzyme Studies: It is employed in studies involving proteases and other enzymes that act on peptide bonds.
Mechanism of Action
The mechanism of action of Z-Met-Gly-Oet involves its interaction with enzymes and other molecular targets. The CBZ group protects the methionine residue, allowing selective reactions at the glycine residue. Upon deprotection, the compound can participate in various biochemical reactions, including peptide bond formation and hydrolysis. The sulfur atom in methionine can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Oet: A similar dipeptide with glycine residues instead of methionine.
Z-Met-Met-Oet: A dipeptide with two methionine residues.
Z-Gly-Met-Oet: A dipeptide with the reverse sequence of Z-Met-Gly-Oet.
Uniqueness
This compound is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can undergo oxidation, providing additional reactivity compared to other dipeptides. The CBZ protective group also allows selective reactions, making it a valuable compound in peptide synthesis and biochemical studies.
Properties
Molecular Formula |
C17H24N2O5S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5S/c1-3-23-15(20)11-18-16(21)14(9-10-25-2)19-17(22)24-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,21)(H,19,22)/t14-/m0/s1 |
InChI Key |
VQPZFTIBRWWHOT-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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